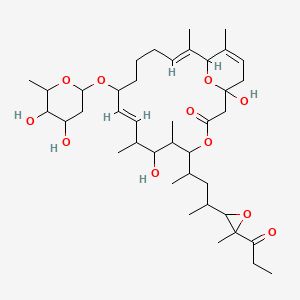

3'-O-Decarbamoylirumamycin

Description

Properties

Molecular Formula |

C40H64O11 |

|---|---|

Molecular Weight |

720.9 g/mol |

IUPAC Name |

(9E,15E)-11-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one |

InChI |

InChI=1S/C40H64O11/c1-10-31(42)39(9)38(51-39)26(6)19-25(5)37-27(7)34(44)22(2)15-16-29(48-33-20-30(41)35(45)28(8)47-33)14-12-11-13-23(3)36-24(4)17-18-40(46,50-36)21-32(43)49-37/h13,15-17,22,25-30,33-38,41,44-46H,10-12,14,18-21H2,1-9H3/b16-15+,23-13+ |

InChI Key |

AROPDQZOMIITCK-HDTXIYAQSA-N |

Isomeric SMILES |

CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(/C=C\C(CCC/C=C(/C3C(=CCC(O3)(CC(=O)O2)O)C)\C)OC4CC(C(C(O4)C)O)O)C)O)C)C |

Canonical SMILES |

CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(C=CC(CCCC=C(C3C(=CCC(O3)(CC(=O)O2)O)C)C)OC4CC(C(C(O4)C)O)O)C)O)C)C |

Synonyms |

3'-O-decarbamoylirumamycin decarbamoylirumamycin |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Secondary Metabolites of Streptomyces subflavus irumaensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core secondary metabolites produced by Streptomyces subflavus irumaensis. The focus is on providing actionable data and detailed methodologies to support research and drug development efforts. This document delves into the production, biological activities, and regulatory mechanisms of key compounds, including irumamycin and the oxazolomycin family.

Core Secondary Metabolites and Their Biological Activities

Streptomyces subflavus irumaensis is a known producer of several bioactive secondary metabolites. The primary compounds of interest are the macrolide antibiotic irumamycin and a family of polyketide-peptide hybrid compounds, the oxazolomycins.

Irumamycin is a 20-membered macrolide antibiotic with pronounced antifungal activity, particularly against phytopathogenic fungi.[1][2] Its potential as an agricultural antifungal agent has been noted.[1][2]

Oxazolomycins , including bisoxazolomycin A, oxazolomycin A, and oxazolomycin A2, are a group of compounds with a unique spiro-linked β-lactone/γ-lactam core.[1][3][4] These compounds have demonstrated a range of biological activities, including antibacterial and cytotoxic effects.[1][4] Notably, oxazolomycin A exhibits more potent antibacterial and cytotoxic activity compared to bisoxazolomycin A and oxazolomycin A2, suggesting the importance of the β-lactone ring for its bioactivity.[1]

To provide a broader context for the potential of Streptomyces secondary metabolites, this guide also includes information on asukamycin and geldanamycin, produced by other Streptomyces species. Asukamycin , a manumycin-type metabolite, exhibits antibacterial, antifungal, and antineoplastic activities. Geldanamycin , a benzoquinone ansamycin, is known for its potent antitumor properties.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of these secondary metabolites.

Table 1: Antifungal and Cytotoxic Activity of Irumamycin and Oxazolomycins

| Compound | Organism/Cell Line | Activity Type | Value | Reference |

| Irumamycin | Sclerotinia sclerotiorum | Antifungal | EC50: 0.049 µg/mL | [2] |

| Irumamycin | Fusarium graminearum | Antifungal | EC50: 0.04 µg/mL | [2] |

| Oxazolomycin D | Human Cancer Cell Lines | Cytotoxic | IC50: 10.6 ± 1.7 to 89.5 ± 6.6 μM | [5] |

| Oxazolomycin E | Human Cancer Cell Lines | Cytotoxic | IC50: >100 μM | [5] |

| KSM-2690 B (Oxazolomycin) | Human Cancer Cell Lines | Cytotoxic | IC50: 10.6 ± 1.7 to 89.5 ± 6.6 μM | [5] |

| KSM-2690 C (Oxazolomycin) | Human Cancer Cell Lines | Cytotoxic | IC50: >100 μM | [5] |

Table 2: Antineoplastic and Antibacterial Activity of Asukamycin

| Compound | Cell Line/Organism | Activity Type | Value | Reference |

| Asukamycin | Human Tumor Cell Lines | Antineoplastic | IC50: 1-5 µM |

Fermentation and Production

Optimizing fermentation conditions is crucial for maximizing the yield of desired secondary metabolites. While specific production data for irumamycin and oxazolomycins from S. subflavus irumaensis is limited in the public domain, studies on related Streptomyces species provide valuable insights into fermentation optimization.

Table 3: Production Titers of Asukamycin and Geldanamycin in Engineered Streptomyces Strains

| Compound | Strain | Titer/Yield | Fold Increase |

| Asukamycin | Engineered Streptomyces nodosus | - | ~14-fold |

| Geldanamycin | Mutant Streptomyces geldanamycininus | 3742 µg/mL | - |

Experimental Protocol: Fermentation of Streptomyces for Oxazolomycin Production

This protocol is based on methodologies described for the production of oxazolomycins from Streptomyces glaucus and can be adapted for S. subflavus irumaensis.[6][7]

Seed Culture Preparation:

-

Prepare a seed medium composed of (per liter): 4 g yeast extract, 4 g glucose, 5 g malt extract, 3.75 mg multi-vitamin solution, and 1 mL trace element solution. Adjust the pH to 7.2.[6]

-

Inoculate a slant culture of the Streptomyces strain into a 500 mL Erlenmeyer flask containing 100 mL of the seed medium.[6]

-

Incubate for 2 days at 28°C on a rotary shaker at 180 rpm.[6]

Production Fermentation:

-

Prepare a production medium containing (per liter): 10 g soybean meal, 2 g peptone, 20 g glucose, 5 g soluble starch, 2 g yeast extract, 4 g NaCl, 0.5 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, and 2 g CaCO₃. The initial pH is 7.8.[6]

-

Inoculate the production medium with 10% (v/v) of the seed culture in 2 L Erlenmeyer flasks containing 400 mL of medium.[6]

-

Incubate the flasks for 7 days at 28°C on a rotary shaker at 180 rpm.[6]

Isolation and Purification of Secondary Metabolites

The following protocols provide a general framework for the extraction and purification of oxazolomycins and can be adapted for irumamycin and other related compounds.

Experimental Protocol: Extraction and Purification of Oxazolomycins

This protocol is a generalized procedure based on methods described for the isolation of oxazolomycins.[6][7]

Extraction:

-

Centrifuge the fermentation broth (e.g., 120 L) to separate the supernatant and mycelium.[6]

-

Extract the supernatant three times with an equal volume of ethyl acetate.[6]

-

Combine the ethyl acetate extracts and concentrate under vacuum to yield a dried crude extract.[6]

Purification:

-

Subject the crude extract to open silica gel column chromatography (100–200 mesh) using a dichloromethane-methanol solvent system with a stepwise gradient (100:1, 50:1, 20:1, 5:1, and 1:1).[7]

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool fractions containing the target compounds and subject them to further purification using silica gel column chromatography (200–300 mesh) with a petroleum ether-ethyl acetate gradient (e.g., 1:1).[7]

-

For final purification, employ ODS (octadecylsilane) column chromatography with a methanol-water gradient (e.g., 60:40) to afford the purified oxazolomycins.[6]

Biosynthesis and Regulatory Pathways

The biosynthesis of these complex secondary metabolites is governed by intricate regulatory networks. Understanding these pathways is key to enhancing production through metabolic engineering.

The biosynthesis of irumamycin and oxazolomycins involves Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) gene clusters. The regulation of these clusters is hierarchical, involving cluster-situated regulators (CSRs), pleiotropic regulators, and global regulators that respond to environmental and physiological signals.

General Regulatory Cascade in Streptomyces

The production of secondary metabolites in Streptomyces is often controlled by a cascade of regulatory proteins. This can include two-component systems that sense environmental signals, which in turn activate or repress the expression of pathway-specific activators, such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding LuxR-like) families. These activators then bind to the promoter regions of the biosynthetic genes to initiate transcription.

Oxazolomycin Biosynthetic Gene Cluster

The biosynthetic gene cluster for oxazolomycin A (ozm) has been identified in Streptomyces albus JA3453 and consists of genes encoding PKSs, NRPSs, hybrid NRPS-PKS megasynthases, and regulatory proteins.[8][9] The cluster features an "acyltransferase-less" Type I PKS, where discrete acyltransferases are responsible for loading the extender units.[9] The ozm gene cluster also contains putative regulatory genes, highlighting the tight control of oxazolomycin biosynthesis.[9]

Conclusion

Streptomyces subflavus irumaensis represents a valuable source of bioactive secondary metabolites with potential applications in agriculture and medicine. This guide has provided a consolidated resource of the available quantitative data, detailed experimental protocols for fermentation and purification, and an overview of the regulatory mechanisms governing the production of irumamycin and oxazolomycins. Further research into the specific regulatory pathways in S. subflavus irumaensis and optimization of fermentation and purification processes will be crucial for unlocking the full potential of these fascinating natural products.

References

- 1. Bisoxazolomycin A: a new natural product from 'Streptomyces subflavus subsp. irumaensis' AM-3603 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Irumamycin, an antifungal 20-membered macrolide produced by a Streptomyces. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis in Streptomyces sp. NRRL S-1813 and regulation between oxazolomycin A and A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The oxazolomycin family: a review of current knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxazolomycins produced by Streptomyces glaucus and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. The oxazolomycin family: a review of current knowledge - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08396H [pubs.rsc.org]

- 9. Oxazolomycin biosynthesis in Streptomyces albus JA3453 featuring an "acyltransferase-less" type I polyketide synthase that incorporates two distinct extender units [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antifungal Mode of Action of 3'-O-Decarbamoylirumamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Decarbamoylirumamycin (OCI) is a 20-membered macrolide antibiotic derived from Streptomyces subflavus subsp. irumaensis. As a member of the irumamycin family, it exhibits notable antifungal activity, particularly against phytopathogenic fungi. This technical guide synthesizes the current understanding of its mode of action, drawing parallels with the broader class of macrolide antibiotics and the specific findings related to the irumamycin family. The primary mechanism of action is believed to be the disruption of fungal cell membrane integrity. This document provides a comprehensive overview of its presumed mechanism, quantitative antifungal data, detailed experimental protocols for its study, and visualizations of the implicated cellular pathways and experimental workflows.

Core Concepts: Mechanism of Action

While direct, in-depth studies specifically on this compound are limited, the available evidence for the parent compound, irumamycin, and related 20-membered macrolides points towards the disruption of fungal cell membrane integrity as the primary mode of action.[1] Unlike some other macrolide antibiotics that are well-characterized for their inhibition of bacterial protein synthesis, the antifungal activity of the irumamycin family appears to be centered on the unique composition of the fungal cell membrane.

The proposed mechanism involves an interaction with ergosterol, the predominant sterol in fungal cell membranes, which is absent in mammalian cells. This interaction is thought to lead to the formation of pores or channels in the membrane, disrupting its electrochemical potential and leading to the leakage of essential intracellular components, ultimately resulting in cell death. This is a common mechanism for other polyene macrolide antifungals.

It is important to note that while the disruption of membrane integrity is the most likely primary mechanism, other secondary effects, such as the inhibition of crucial membrane-bound enzymes or interference with signaling pathways dependent on membrane integrity, cannot be ruled out and warrant further investigation.

Quantitative Data

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Irumamycin | Verticillium dahliae | 20 | [1] |

| Irumamycin | Fusarium sp. | 20 | [1] |

| Irumamycin | Candida tropicalis | >20 | [1] |

| X-14952B | Verticillium dahliae | 20 | [1] |

| X-14952B | Fusarium sp. | 20 | [1] |

| X-14952B | Candida tropicalis | >20 | [1] |

Note: The data is presented as diameter of inhibition zones in mm for a 20 µg platelet, which is indicative of MIC.

Experimental Protocols

This section details the methodologies for key experiments to elucidate the antifungal mode of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

-

This compound (OCI) stock solution

-

Fungal isolate of interest

-

Appropriate sterile broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium.

-

Prepare a suspension of fungal spores or cells in sterile saline or broth.

-

Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1-5 x 10^6 CFU/mL for yeast).

-

Dilute the standardized suspension to the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

-

-

Serial Dilution of OCI:

-

In a 96-well plate, perform a two-fold serial dilution of the OCI stock solution in the appropriate broth to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add the prepared fungal inoculum to each well containing the diluted OCI.

-

Include a positive control (inoculum without OCI) and a negative control (broth without inoculum).

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 25-30°C for many filamentous fungi) for a specified period (e.g., 24-48 hours).

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of OCI at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

-

Fungal Membrane Integrity Assay (Propidium Iodide Staining)

This assay determines if a compound compromises the fungal cell membrane, allowing the influx of a fluorescent dye that is normally membrane-impermeant.

Materials:

-

Fungal cell suspension

-

This compound (OCI)

-

Propidium Iodide (PI) stock solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treatment:

-

Incubate a suspension of fungal cells with OCI at various concentrations (including a no-drug control) for a defined period.

-

-

Staining:

-

Wash the cells with PBS to remove excess compound.

-

Resuspend the cells in PBS containing PI at a final concentration of 1-5 µg/mL.

-

Incubate in the dark for 15-30 minutes.

-

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence.

-

Flow Cytometry: Analyze the cell population using a flow cytometer to quantify the percentage of PI-positive (membrane-compromised) cells.

-

Visualization of Pathways and Workflows

Proposed Mechanism of Action

References

A Technical Guide to the Initial Screening of Antifungal Macrolides from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies and data interpretation integral to the initial screening and identification of novel antifungal macrolides from Streptomyces. The following sections detail standardized experimental protocols, data presentation formats, and visual workflows to facilitate the discovery and early-stage development of new antifungal agents.

Introduction

Streptomyces are a prolific source of secondary metabolites, including a wide array of macrolide antibiotics with significant therapeutic potential.[1] The initial screening process is a critical step in the drug discovery pipeline, aimed at efficiently identifying promising lead compounds with potent and selective antifungal activity. This guide outlines a systematic approach, from primary isolation and cultivation of Streptomyces to the preliminary characterization of bioactive macrolides.

Experimental Workflows

A systematic screening process is essential for the efficient identification of promising antifungal macrolide candidates. The overall workflow can be visualized as a multi-step process, beginning with the isolation of Streptomyces and culminating in the identification of pure, bioactive compounds.

Caption: Overall workflow for the screening of antifungal macrolides.

A key component of the secondary screening process is bioassay-guided fractionation, which systematically purifies the active compounds from a crude extract.

Caption: Bioassay-guided fractionation workflow for isolating active compounds.

Experimental Protocols

Primary Screening for Antifungal Activity

Primary screening is designed to rapidly identify Streptomyces isolates that produce antifungal metabolites.

3.1.1. Dual Culture Assay

This method assesses the antagonistic activity of a Streptomyces isolate against a test fungus.

-

Protocol:

-

Prepare Petri dishes with a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

-

Inoculate the test fungus at the center of the plate.[2]

-

Inoculate up to four different Streptomyces strains along the edge of the Petri dish.[2]

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 7-10 days.[2]

-

Observe the inhibition of fungal growth in the zone of interaction with the Streptomyces colony.

-

3.1.2. Agar Plug Method

This method is used to test the antifungal activity of diffusible compounds produced by Streptomyces.

-

Protocol:

-

Culture the Streptomyces isolates on a suitable agar medium for 7-10 days.

-

Prepare plates seeded with the test fungus.

-

Cut out agar plugs from the Streptomyces culture plates using a sterile cork borer.[3]

-

Place the agar plugs onto the surface of the fungus-seeded plates.[3]

-

Incubate the plates and measure the diameter of the inhibition zone around the agar plug.[3]

-

Secondary Screening and Bioactivity Quantification

Isolates showing promise in primary screening are subjected to secondary screening to quantify their antifungal activity.

3.2.1. Preparation of Crude Extract

-

Protocol:

-

Inoculate the selected Streptomyces strain into a suitable liquid fermentation medium.[4]

-

Incubate the culture under optimal conditions (e.g., 28°C, 180 rpm) for a specified period (e.g., 7-12 days).[3][4]

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate, methanol).[3]

-

Evaporate the solvent to obtain the crude extract.

-

3.2.2. Broth Microdilution Assay for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC) of the crude extract or purified compound.[5]

-

Protocol:

-

Prepare a stock solution of the test compound or extract in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[6]

-

Prepare a standardized inoculum of the test fungus.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungus with no compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature and duration.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in growth compared to the control).[6]

-

Cytotoxicity Assays

It is crucial to assess the toxicity of potential antifungal compounds against mammalian cells to ensure their therapeutic potential.

3.3.1. MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7]

-

Protocol:

-

Seed mammalian cells (e.g., HepG2) in a 96-well plate and incubate to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound or extract.

-

Incubate for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Preliminary Structural Characterization

Once a pure, active compound is isolated, preliminary structural information is obtained using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[4]

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRESIMS) is often employed for this purpose.[4] Collision-induced dissociation mass spectrometry can provide a wealth of structural information.[8]

Data Presentation

Quantitative data from screening assays should be presented in a clear and organized manner to facilitate comparison and decision-making.

Table 1: Antifungal Activity of Streptomyces sp. SN5452 Macrolides against Pyricularia oryzae

| Compound | Mycelial Growth EC50 (µg/mL) | Conidial Germination EC50 (µg/mL) |

| Venturicidin I | 0.35 | 1.14 |

| Venturicidin G | >50 | >50 |

| Venturicidin H | >50 | >50 |

| Venturicidin J | >50 | >50 |

| Venturicidin A | 0.11 | 0.27 |

| Venturicidin B | 0.15 | 0.39 |

Data sourced from Li et al. (2022).[4]

Table 2: Antifungal Activity of Reedsmycins against Candida albicans

| Compound | MIC (µM) |

| Reedsmycin A | 25–50 |

| Reedsmycin B | 100–200 |

| Reedsmycins C–E | 50–100 |

| Reedsmycin F | No inhibitory activity |

Data sourced from Stankovic et al. (2019).[9]

Table 3: Antibacterial and Antifungal Activity of Chalcomycins

| Compound | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC | Mucor miehei MIC |

| Chalcomycin | 0.39 | 6.25 | >50 | No activity | No activity |

| Dihydrochalcomycin | 0.39 | 6.25 | >50 | No activity | No activity |

Data sourced from Stankovic et al. (2019).[9]

Conclusion

The initial screening of antifungal macrolides from Streptomyces is a multifaceted process that requires a combination of microbiological, biochemical, and analytical techniques. By employing a systematic workflow, from primary screening to bioassay-guided fractionation and preliminary structural elucidation, researchers can efficiently identify novel and potent antifungal agents. The detailed protocols and data presentation formats provided in this guide serve as a valuable resource for scientists and drug development professionals engaged in the discovery of new therapies to combat fungal infections.

References

- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening and Evaluation of Streptomyces Species as a Potential Biocontrol Agent against a Wood Decay Fungus, Gloeophyllum trabeum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Streptomyces spp. From Ethiopia Producing Antimicrobial Compounds: Characterization via Bioassays, Genome Analyses, and Mass Spectrometry [frontiersin.org]

- 4. Macrolides from Streptomyces sp. SN5452 and Their Antifungal Activity against Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Marine Macrolides with Antibacterial and/or Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of Novel Irumamycin-Type Macrolides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies involved in the structure elucidation of novel irumamycin-type compounds, a class of polyketide macrolides with significant biological activities. This document will focus on a recently identified member of this family, isoirumamycin, and will present a comprehensive approach to its characterization, from isolation to the determination of its intricate chemical architecture.

Introduction to Irumamycin-Type Compounds

Irumamycin and its analogs are a family of macrolide antibiotics produced by various species of Streptomyces.[1][2] These compounds are characterized by a large macrolactone ring, a hemiketal moiety, and an epoxide group, contributing to their potent antifungal and cytotoxic properties.[1][2] Recently, a novel analog, isoirumamycin, was isolated from Streptomyces sp. INA-Ac-5812.[1] A key structural distinction of isoirumamycin is its 18-membered macrolactone ring, in contrast to the 20-membered ring found in irumamycin.[1] Understanding the precise structure of these novel compounds is paramount for elucidating their mechanism of action and for guiding synthetic efforts to develop new therapeutic agents.

Isolation and Purification of Irumamycin-Type Compounds

The initial step in the characterization of a novel natural product is its isolation and purification from the producing microorganism. The general workflow for obtaining pure irumamycin-type compounds from a Streptomyces fermentation broth is outlined below.

Fermentation

Streptomyces sp. INA-Ac-5812 is cultured in a suitable liquid medium under optimal conditions for the production of secondary metabolites. Fermentation is typically carried out in shake flasks or bioreactors for several days.

Extraction

The mycelial mass and culture broth are separated by centrifugation or filtration. The mycelium is then extracted with an organic solvent such as ethyl acetate to isolate the lipophilic macrolide compounds.[1] The solvent is subsequently evaporated under reduced pressure to yield a crude extract.

Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. A representative protocol is as follows:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC using a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a gradient of acetonitrile and water. This step yields the pure compound.

Structure Elucidation by Spectroscopic Methods

The definitive structure of a novel compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is employed to piece together the molecular framework.

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.[1]

Representative NMR Data for an Irumamycin-Type Compound

While the specific NMR data for isoirumamycin is not publicly available in tabular format, the following table presents representative ¹H and ¹³C NMR data for a hypothetical 18-membered irumamycin-type macrolide, illustrating the type of information obtained from these experiments.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 170.5 | - |

| 2 | 40.2 | 2.50 (m) |

| 3 | 98.1 | 4.10 (d, 8.0) |

| 4 | 35.5 | 1.80 (m) |

| 5 | 75.3 | 3.80 (m) |

| 6 | 38.1 | 1.60 (m) |

| 7 | 105.2 | - |

| 8 | 130.1 | 5.50 (d, 10.0) |

| 9 | 135.2 | 5.90 (dd, 10.0, 15.0) |

| 10 | 128.5 | 5.70 (dd, 15.0, 8.0) |

| 11 | 72.8 | 4.20 (m) |

| 12 | 32.4 | 1.50 (m) |

| 13 | 45.6 | 1.90 (m) |

| 14 | 28.9 | 1.30 (m) |

| 15 | 132.7 | 5.40 (t, 7.0) |

| 16 | 138.4 | - |

| 17 | 78.9 | 3.90 (d, 9.0) |

| 18 | 21.5 | 1.10 (d, 7.0) |

| 1'-O-Sugar | 100.5 | 4.80 (d, 3.0) |

Biological Activity and Potential Signaling Pathways

Irumamycin-type compounds are known for their potent antifungal and cytotoxic activities.[1] While the specific signaling pathways affected by isoirumamycin are yet to be fully elucidated, the known mechanisms of similar macrolides and their observed biological effects suggest potential targets.

Antifungal Activity

The antifungal activity of many macrolides is attributed to their ability to disrupt the fungal cell membrane. One potential mechanism is the inhibition of the F₀F₁-ATPase, an essential enzyme for energy production in fungi.

Cytotoxic Activity

The cytotoxicity of these compounds against cancer cell lines suggests the induction of apoptosis. A common pathway for apoptosis induction involves the activation of a cascade of enzymes called caspases.

Conclusion

The structure elucidation of novel irumamycin-type compounds like isoirumamycin is a meticulous process that combines classical natural product chemistry with modern analytical techniques. This guide has provided a comprehensive framework for the isolation, purification, and structural characterization of these promising bioactive molecules. The detailed structural information obtained through these methods is indispensable for understanding their biological functions and for the rational design of new and more effective therapeutic agents. Further research is warranted to fully delineate the specific molecular targets and signaling pathways of these compounds to unlock their full therapeutic potential.

References

3'-O-Decarbamoylirumamycin CAS number and chemical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, proposed mechanism of action, and relevant experimental protocols for the 20-membered macrolide antibiotic, 3'-O-Decarbamoylirumamycin. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, mycology, and antifungal drug development.

Chemical and Physical Data

Table 1: Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 99486-52-9 | [] |

| Molecular Formula | C40H64O11 | [3] |

| Molecular Weight | 720.93 g/mol | [3] |

| Appearance | Solid (form not specified) | [3] |

Proposed Antifungal Mechanism and Signaling Pathway

While the specific signaling pathways affected by this compound have not been empirically elucidated, its mechanism of action can be inferred from its structural class. As a polyene macrolide, it is hypothesized to function similarly to other antifungal agents in this category. The primary mode of action for antifungal macrolides is the disruption of the fungal cell membrane integrity by targeting ergosterol, a sterol component unique to fungi.[4][5][6][7][8]

This interaction leads to the formation of pores or channels in the cell membrane, causing leakage of essential intracellular components, disruption of ionic gradients, and ultimately, cell death.[4][6] This proposed mechanism is depicted in the following signaling pathway diagram.

Caption: Proposed mechanism of this compound.

Experimental Protocols

The following protocols are generalized methodologies for assessing the antifungal activity of a compound like this compound against phytopathogenic fungi. These are based on established standards for antifungal susceptibility testing and may require optimization for specific fungal species and experimental conditions.[9][10][11][12][13]

Preparation of Fungal Inoculum

-

Fungal Culture: Culture the desired phytopathogenic fungus (e.g., Pyricularia oryzae or Sclerotinia sclerotiorum) on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature and for a sufficient duration to promote sporulation.

-

Spore Suspension: Harvest fungal spores by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80). Gently scrape the surface with a sterile loop to dislodge the spores.

-

Spore Counting: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a final density of 1 x 10^4 to 5 x 10^4 spores/mL using a hemocytometer.

Broth Microdilution Antifungal Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a sterile 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Add the prepared fungal spore suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include positive (fungus without compound) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plates at an optimal temperature for the specific fungus for 48-72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the antifungal susceptibility testing protocol.

Caption: Antifungal susceptibility testing workflow.

Conclusion

This compound represents a promising scaffold for the development of novel antifungal agents, particularly for agricultural applications. While further research is required to fully elucidate its physicochemical properties and specific molecular targets, this guide provides a foundational understanding for researchers. The proposed mechanism of action, centered on the disruption of the fungal cell membrane, is consistent with its classification as a macrolide antibiotic. The provided experimental protocols offer a starting point for the in vitro evaluation of its antifungal efficacy. Future studies should focus on detailed structure-activity relationship analyses, elucidation of the precise molecular interactions with the fungal cell membrane, and in vivo efficacy trials.

References

- 2. This compound CAS#: 99486-52-9 [amp.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 5. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]

- 6. Marine Macrolides with Antibacterial and/or Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Other Antimicrobial Drugs | Microbiology [courses.lumenlearning.com]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 13. reviberoammicol.com [reviberoammicol.com]

Unveiling the Antifungal Potential of 3'-O-Decarbamoylirumamycin: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the antifungal spectrum of 3'-O-Decarbamoylirumamycin, a 20-membered macrolide antibiotic. Addressed to researchers, scientists, and drug development professionals, this document synthesizes the available data on its in vitro activity, outlines relevant experimental methodologies, and presents key logical and procedural frameworks through visual diagrams.

Introduction

This compound is a derivative of the naturally occurring antifungal agent, Irumamycin, which is produced by Streptomyces subflavus subsp. irumaensis.[1][2] Early studies have identified its potential as an inhibitor of various phytopathogenic fungi.[3] This guide aims to consolidate the existing knowledge and provide a foundational resource for further research and development of this compound.

Antifungal Spectrum: Quantitative Analysis

The in vitro antifungal activity of this compound has been primarily evaluated against plant pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for determining antifungal potency. The available data from foundational studies is summarized below.

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Pyricularia oryzae | 12.5 |

| Sclerotinia cinerea | 25 |

Data extracted from the initial discovery publication of this compound.

Experimental Protocols

The determination of the antifungal spectrum of this compound relies on standardized susceptibility testing methods. The following outlines a typical protocol based on established methodologies.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antifungal agent against yeast and filamentous fungi.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific fungus.

Materials:

-

This compound

-

Fungal isolates

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the desired final inoculum concentration.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium directly in the microtiter plate.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control well (medium and inoculum without the drug) and a negative control well (medium only) are included.

-

Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

-

MIC Reading: The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Visualizing Key Processes and Relationships

To further elucidate the context and procedures related to the study of this compound, the following diagrams are provided.

Logical relationship between Irumamycin and its derivative.

Experimental workflow for MIC determination.

Concluding Remarks

This compound demonstrates clear in vitro antifungal activity against key plant pathogenic fungi. The data presented in this guide, along with the outlined experimental framework, provide a valuable starting point for researchers. Further investigations are warranted to expand the known antifungal spectrum, elucidate the precise mechanism of action, and explore its potential in various applications, including agriculture and medicine. The logical relationship to its parent compound, Irumamycin, suggests a similar mechanism of action, likely involving the disruption of fungal cell membrane integrity. Future studies could focus on a broader range of fungal pathogens, including clinically relevant species, and delve into the specific molecular targets and signaling pathways affected by this compound.

References

Methodological & Application

Application Notes and Protocols: Antifungal Susceptibility Testing of 3'-O-Decarbamoylirumamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Decarbamoylirumamycin is a macrolide antibiotic produced by Streptomyces subflavus subsp. irumaensis.[1] It has demonstrated inhibitory effects against various plant pathogenic fungi, such as Piricularia oryzae and Sclerotinia cinerea.[1] As a member of the irumamycin family of antibiotics, it is a compound of interest for its potential antifungal applications.[2][3] Accurate and reproducible antifungal susceptibility testing (AFST) is crucial for determining its spectrum of activity, establishing inhibitory concentrations, and guiding further research and development.

This document provides a detailed protocol for determining the in vitro antifungal susceptibility of this compound. The methodology is adapted from the globally recognized standards established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 standard for yeasts and the M38 standard for filamentous fungi, as well as principles from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10]

Data Presentation: In Vitro Susceptibility of Fungal Isolates to this compound

The following table summarizes the expected format for presenting minimum inhibitory concentration (MIC) data for this compound against common pathogenic fungi and quality control strains. The values presented here are illustrative and should be replaced with experimentally determined data.

| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | ATCC 90028 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Candida glabrata | ATCC 90030 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Candida parapsilosis | ATCC 22019 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Cryptococcus neoformans | ATCC 90112 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Aspergillus fumigatus | ATCC 204305 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Aspergillus flavus | ATCC 204304 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Quality Control | ||||

| Candida parapsilosis | ATCC 22019 | [QC Range] | ||

| Candida krusei | ATCC 6258 | [QC Range] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Weighing: Accurately weigh a suitable amount of this compound powder.

-

Solvent: Dissolve the compound in a minimal amount of an appropriate solvent (e.g., dimethyl sulfoxide - DMSO). The choice of solvent should be based on the compound's solubility and its compatibility with the test medium.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 1280 µg/mL).

-

Storage: Store the stock solution in small aliquots at -20°C or lower until use. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method (Adapted from CLSI M27/M38)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeasts and filamentous fungi.

a. Media Preparation:

-

For Yeasts: Use RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

For Filamentous Fungi: Use RPMI-1640 medium as described for yeasts.

b. Inoculum Preparation:

-

Yeasts:

-

Subculture the yeast isolate onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL).

-

Further dilute the adjusted inoculum in the test medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution wells.

-

-

Filamentous Fungi:

-

Grow the fungal isolate on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.

-

Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

-

Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.

-

c. Test Procedure:

-

Dispense 100 µL of the appropriate test medium into each well of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

-

Inoculate each well with 100 µL of the prepared fungal inoculum.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

d. Endpoint Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and complete inhibition for filamentous fungi) compared to the growth control.

-

The endpoint can be read visually or with a spectrophotometer.

Quality Control

-

Perform quality control testing with each batch of susceptibility tests.

-

Use standard quality control strains such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[11]

-

The MIC values for the quality control strains should fall within the established acceptable ranges.

Mandatory Visualizations

Caption: Workflow for Antifungal Susceptibility Testing.

References

- 1. This compound | 99486-52-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Irumamycin, an antifungal 20-membered macrolide produced by a Streptomyces. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. standardsclub.com [standardsclub.com]

- 7. sciepub.com [sciepub.com]

- 8. researchgate.net [researchgate.net]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 11. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

Determining the Minimum Inhibitory Concentration of 3'-O-Decarbamoylirumamycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Decarbamoylirumamycin is a 20-membered macrolide antibiotic produced by Streptomyces subflavus subsp. irumaensis.[][2] This compound has demonstrated notable antifungal activity, particularly against phytopathogenic fungi such as Piricularia oryzae and Sclerotinia cinerea.[][2] As with any antimicrobial agent, determining its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after a specified incubation period. This document provides detailed protocols for determining the MIC of this compound and presents available data on its biological activity.

Data Presentation: Antifungal Activity

While extensive quantitative MIC data for this compound against a broad range of fungal species is not widely available in peer-reviewed literature, its inhibitory effects have been reported. The following table summarizes the known antifungal activity. Researchers are encouraged to use the protocols outlined below to generate specific MIC values for their fungal strains of interest.

| Fungal Species | Reported Activity | Reference |

| Piricularia oryzae | Inhibitory Effect | [][2] |

| Sclerotinia cinerea | Inhibitory Effect | [][2] |

Mechanism of Action: Disruption of Fungal Cell Membrane Integrity

The primary mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane. This disruption can occur through various interactions, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. For irumamycin-type macrolides, the proposed mechanism involves interaction with the fungal cell membrane, leading to a loss of its integrity.

Experimental Protocols: MIC Determination

The following are detailed protocols for determining the MIC of this compound using the broth microdilution method. This method is widely accepted and allows for the testing of multiple concentrations of the compound simultaneously.

Materials

-

This compound

-

Appropriate fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Piricularia oryzae)

-

Sterile 96-well microtiter plates

-

Sterile broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sterile water or appropriate solvent for the compound

-

Spectrophotometer or microplate reader

-

Incubator

-

Sterile pipettes and tips

Experimental Workflow: Broth Microdilution MIC Assay

Protocol Steps

-

Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in a suitable sterile solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Further dilute the stock solution in sterile broth medium to achieve the starting concentration for the serial dilutions.

-

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a suspension of the fungal colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For filamentous fungi, a conidial suspension is prepared and the concentration is determined using a hemocytometer.

-

Dilute this standardized suspension in the broth medium to achieve the final desired inoculum concentration in the microtiter plate wells (typically 0.5-2.5 x 10^3 CFU/mL for yeast).

-

-

Broth Microdilution Assay:

-

Add 100 µL of sterile broth medium to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the starting concentration of this compound (prepared in broth) to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

-

Inoculate each well (except the negative control well) with 10 µL of the prepared fungal inoculum.

-

Include a positive control (broth and inoculum, no drug) and a negative control (broth only, no inoculum) on each plate.

-

-

Incubation:

-

Seal the microtiter plate or cover it with a lid to prevent evaporation.

-

Incubate the plate at an appropriate temperature (e.g., 35°C for most clinical fungal isolates) for a specified period (e.g., 24-48 hours). Incubation conditions may vary depending on the fungal species being tested.

-

-

Determination of MIC:

-

After incubation, examine the plate for visible growth. The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).

-

Alternatively, the growth can be assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥50% or ≥90%) compared to the positive control.

-

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists in the field of drug development to determine the Minimum Inhibitory Concentration of this compound. While specific quantitative data is limited, the established antifungal properties of this compound warrant further investigation. The provided methodologies will enable the generation of robust and reproducible MIC data, which is essential for the continued evaluation of this compound as a potential antifungal agent.

References

Application Notes and Protocols: In Vitro Antifungal Assays for Macrolide Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics, a class of compounds characterized by a macrocyclic lactone ring, are well-known for their antibacterial properties. However, several macrolides also exhibit significant antifungal activity, representing a promising area for novel therapeutic development. This document provides detailed application notes and standardized protocols for conducting in vitro antifungal assays of macrolide antibiotics. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific properties of macrolide compounds.[1][2][3] These protocols are essential for the screening and characterization of new or existing macrolides with potential antifungal applications.

Principles of Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing is crucial for determining the minimal inhibitory concentration (MIC) of a drug that inhibits the visible growth of a fungus.[4][5] The primary methods employed are broth microdilution, agar dilution, and disk diffusion. These assays provide quantitative data to evaluate the potency and spectrum of activity of macrolide antibiotics against various fungal pathogens.

Data Presentation: Antifungal Activity of Macrolides

The following tables summarize the in vitro antifungal activity of selected macrolide antibiotics against various fungal species, as determined by the broth microdilution method. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: In Vitro Antifungal Activity of Tacrolimus (FK506) and Sirolimus (Rapamycin)

| Fungal Species | Macrolide | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Aspergillus fumigatus | Tacrolimus | 1.56 - 6.25 | 1.56 | - | [6] |

| Aspergillus fumigatus | Sirolimus | 0.096 - 1.98 | 0.096 | - | [6] |

| Aspergillus spp. (biofilm) | Tacrolimus (in combination with AMB) | 2 - 64 | - | - | [7] |

| Sporothrix brasiliensis | Tacrolimus | 1 | - | - | [8] |

| Sporothrix schenckii | Tacrolimus | 2 | - | - | [8] |

| Trichophyton mentagrophytes | Tacrolimus | >64 | - | - | [9] |

Note: MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively. AMB: Amphotericin B.

Table 2: In Vitro Antifungal Activity of Antibacterial Macrolides and Other Compounds

| Fungal Species | Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida albicans | Halichondramide | - | - | - | [10] |

| Trichophyton mentagrophytes | Halichondramide | - | - | - | [10] |

| Fusarium spp. | Moxifloxacin | - | 1000 | 2000 | [11] |

| Fusarium spp. | Tobramycin | - | 500 | 700 | [11] |

| Aspergillus spp. | Chloramphenicol | >4000 | >4000 | >4000 | [11] |

Note: Data for some compounds may be limited, and further studies are needed to establish a comprehensive antifungal profile.

Experimental Protocols

Broth Microdilution Assay

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12][13]

A. Materials:

-

96-well sterile microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer[13][14]

-

Macrolide antibiotic stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Fungal inoculum suspension (adjusted to 0.5 McFarland standard, then diluted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL)[14]

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C)

B. Protocol:

-

Prepare serial two-fold dilutions of the macrolide antibiotic in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Prepare the fungal inoculum by picking a few colonies from a fresh agar plate and suspending them in sterile saline.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer.

-

Dilute the standardized inoculum in RPMI-1640 medium to achieve the final desired concentration.

-

Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.[14] For some fungi, longer incubation times may be necessary.[13]

-

The MIC is determined as the lowest concentration of the macrolide that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.

Broth Microdilution Assay Workflow

Agar Dilution Assay

This method involves incorporating the antifungal agent into an agar medium. It is particularly useful for testing a large number of isolates simultaneously.[15]

A. Materials:

-

Sterile petri dishes

-

RPMI-1640 agar medium (prepared with 1.5% agar)

-

Macrolide antibiotic stock solution

-

Fungal inoculum suspension (adjusted to 10^4 CFU/spot)[15]

-

Multipoint inoculator (optional)

-

Incubator (35°C)

B. Protocol:

-

Prepare a series of agar plates containing two-fold serial dilutions of the macrolide antibiotic. Add the appropriate volume of the drug solution to the molten agar before pouring the plates.

-

Prepare the fungal inoculum as described for the broth microdilution assay and dilute it to the final concentration.

-

Spot a small volume (1-10 µL) of the standardized fungal inoculum onto the surface of each agar plate. A multipoint inoculator can be used for this purpose.

-

Include a drug-free control plate to ensure the viability of the inocula.

-

Allow the inoculated plates to dry at room temperature before inverting them for incubation.

-

Incubate the plates at 35°C for 48 hours or until growth is clearly visible on the control plate.

-

The MIC is the lowest concentration of the macrolide that prevents the visible growth of the fungus.[15]

Agar Dilution Assay Workflow

Disk Diffusion Assay

This is a simpler, qualitative or semi-quantitative method to assess antifungal susceptibility. It is based on the diffusion of the drug from a paper disk into the agar.[12][16]

A. Materials:

-

Sterile petri dishes

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue[12]

-

Sterile paper disks (6 mm diameter)

-

Macrolide antibiotic solution of known concentration

-

Fungal inoculum suspension (adjusted to 0.5 McFarland standard)

-

Sterile cotton swabs

-

Incubator (35°C)

-

Calipers or ruler

B. Protocol:

-

Prepare Mueller-Hinton agar plates as specified.

-

Impregnate sterile paper disks with a known amount of the macrolide antibiotic solution and allow them to dry.

-

Prepare the fungal inoculum as described previously.

-

Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to create a lawn of growth.

-

Aseptically place the macrolide-impregnated disks onto the surface of the inoculated agar.

-

Incubate the plates at 35°C for 24-48 hours.

-

Measure the diameter of the zone of inhibition (the area around the disk where fungal growth is absent) in millimeters. The size of the zone correlates with the susceptibility of the fungus to the macrolide.

Disk Diffusion Assay Workflow

Antifungal Mechanism of Action of Macrolides

The antifungal activity of certain macrolides, such as tacrolimus and sirolimus, is attributed to their ability to inhibit specific signaling pathways crucial for fungal growth and virulence. Tacrolimus inhibits calcineurin, a calcium-calmodulin-dependent protein phosphatase, while sirolimus targets the TOR (Target of Rapamycin) signaling pathway.[6] Inhibition of these pathways disrupts various cellular processes, including stress responses, cell wall integrity, and filamentation, ultimately leading to fungal growth inhibition. The immunomodulatory effects of some macrolides, such as the inhibition of pro-inflammatory cytokine production, may also contribute to their in vivo antifungal efficacy.[17]

Macrolide Antifungal Signaling Pathways

References

- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 3. researchgate.net [researchgate.net]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cmdr.ubc.ca [cmdr.ubc.ca]

- 6. In Vitro Interactions between Antifungals and Immunosuppressants against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | Tacrolimus Increases the Effectiveness of Itraconazole and Fluconazole against Sporothrix spp. [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Macrolides: From Toxins to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity of antibiotics against Fusarium and Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Agar dilution - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

Purification of 3'-O-Decarbamoylirumamycin from Streptomyces Culture: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Decarbamoylirumamycin is a 20-membered macrolide antibiotic with notable antifungal properties, particularly against plant pathogenic fungi.[1] Produced by strains of Streptomyces, such as Streptomyces subflavus subsp. irumaensis, this compound represents a promising candidate for the development of novel antifungal agents. This document provides a detailed protocol for the purification of this compound from a Streptomyces culture broth, including fermentation, extraction, and chromatographic separation techniques. The methodologies outlined are intended to guide researchers in obtaining a highly purified product for further biological and pharmacological studies.

Data Presentation

The following tables summarize the quantitative data from a typical purification process of this compound from a 50-liter Streptomyces fermentation broth.

Table 1: Purification Summary of this compound

| Purification Step | Total Volume (L) | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Culture Filtrate | 50 | 25,000 | 5,000,000 | 200 | 100 | 1 |

| Ethyl Acetate Extract | 5 | 5,000 | 4,500,000 | 900 | 90 | 4.5 |

| Silica Gel Chromatography | 0.5 | 500 | 3,500,000 | 7,000 | 70 | 35 |

| Sephadex LH-20 Chromatography | 0.1 | 100 | 3,000,000 | 30,000 | 60 | 150 |

| Preparative HPLC | 0.02 | 25 | 2,500,000 | 100,000 | 50 | 500 |

Table 2: High-Performance Liquid Chromatography (HPLC) Analysis of Purified this compound

| Parameter | Value |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Retention Time | 12.5 min |

| Purity | >98% |

Experimental Protocols

Fermentation of Streptomyces subflavus subsp. irumaensis

This protocol describes the cultivation of Streptomyces subflavus subsp. irumaensis for the production of this compound.

Materials:

-

Streptomyces subflavus subsp. irumaensis culture

-

Seed medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, 1 g K2HPO4, 0.5 g MgSO4·7H2O, pH 7.2

-

Production medium (per liter): 40 g soluble starch, 15 g soybean meal, 2 g yeast extract, 4 g CaCO3, 0.5 g K2HPO4, 0.5 g MgSO4·7H2O, pH 7.0

-

Shake flasks and a temperature-controlled shaker

-

Fermenter (50 L capacity)

Procedure:

-

Inoculate a 250 mL shake flask containing 50 mL of seed medium with a loopful of Streptomyces subflavus subsp. irumaensis from a slant culture.

-

Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Use the seed culture to inoculate a 2 L flask containing 500 mL of seed medium and incubate under the same conditions for another 48 hours.

-

Aseptically transfer the second-stage seed culture to a 50 L fermenter containing the production medium.

-

Conduct the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 250 rpm for 7 days.

-

Monitor the pH and adjust to 7.0 as needed using sterile acid or base.

Extraction of Crude this compound

This protocol details the initial extraction of the target compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Diatomaceous earth

-

Rotary evaporator

-

Large-capacity centrifuge

Procedure:

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes. The supernatant contains the desired product.

-

Adjust the pH of the supernatant to 4.0 with 2N HCl.

-

Add an equal volume of ethyl acetate to the supernatant and stir vigorously for 1 hour.

-

Separate the organic and aqueous layers using a separatory funnel.

-

Repeat the extraction of the aqueous layer with ethyl acetate two more times.

-

Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude oily residue.

Chromatographic Purification of this compound

This section outlines the multi-step chromatographic process to purify this compound to a high degree of homogeneity.

3.1 Silica Gel Chromatography

Materials:

-

Crude extract

-

Silica gel (70-230 mesh)

-

Chromatography column

-

Solvents: Chloroform, Methanol

-

Fraction collector

-

TLC plates and developing chamber

Procedure:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Prepare a silica gel column packed in chloroform.

-

Load the dissolved crude extract onto the column.

-

Elute the column with a stepwise gradient of methanol in chloroform (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

-

Collect fractions and monitor the elution of the target compound using Thin Layer Chromatography (TLC).

-

Pool the fractions containing this compound and evaporate the solvent.

3.2 Sephadex LH-20 Gel Filtration Chromatography

Materials:

-

Partially purified extract from silica gel chromatography

-

Sephadex LH-20 resin

-

Chromatography column

-

Methanol

Procedure:

-

Swell the Sephadex LH-20 resin in methanol and pack it into a column.

-

Dissolve the partially purified extract in a small volume of methanol.

-

Load the sample onto the Sephadex LH-20 column.

-

Elute the column with methanol at a constant flow rate.

-

Collect fractions and monitor for the presence of the target compound.

-

Pool the active fractions and concentrate.

3.3 Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

-

Concentrated fraction from Sephadex LH-20 chromatography

-

Preparative HPLC system with a C18 column

-

Acetonitrile and water (HPLC grade)

Procedure:

-

Dissolve the sample in the mobile phase.

-

Inject the sample onto the preparative C18 HPLC column.

-

Elute with an isocratic mobile phase of acetonitrile:water (60:40, v/v).

-

Monitor the elution profile at 230 nm.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the pure compound.

Visualizations

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irumamycin is a 20-membered macrolide antibiotic produced by Streptomyces subflavus subsp. irumaensis. It exhibits potent antifungal activity, making it a compound of interest for agricultural and pharmaceutical applications. Structurally, irumamycin is related to other polyketide macrolides such as venturicidin and isoirumamycin. Accurate and robust analytical methods are crucial for the quantification of irumamycin in fermentation broths, for purity assessment during downstream processing, and for quality control of final products. This document provides detailed application notes and protocols for the analysis of irumamycin and related compounds using High-Performance Liquid Chromatography (HPLC).

Structures of Irumamycin and Related Compounds

Irumamycin and its analogs share a common macrolide core synthesized via a polyketide pathway. Key related compounds include:

-

Irumamycin: A 20-membered macrolide with a characteristic disaccharide side chain.

-

Venturicidin A & B: Structurally similar to irumamycin, often co-produced in fermentation.

-

X-14952B: Another venturicidin-type macrolide.

-

17-hydroxy-venturicidin A: A hydroxylated analog of venturicidin A.[1]

-

Isoirumamycin: An isomer of irumamycin.

Quantitative Data Summary

The following table summarizes the retention times for venturicidin analogs obtained under specific HPLC conditions. While a dedicated chromatogram for irumamycin is not publicly available in the searched literature, the conditions for the closely related venturicidins provide a strong starting point for method development.

Table 1: Retention Times of Venturicidin Analogs

| Compound | Retention Time (t_R, min) | HPLC Conditions |

| Venturicidin G | 18.04 | Column: C18 (9.4 × 250 mm, 5 µm)Mobile Phase: 80% CH_3OH in H_2OReference: [2] |

| Venturicidin A | 19.86 | Column: C18 (9.4 × 250 mm, 5 µm)Mobile Phase: 80% CH_3OH in H_2OReference: [2] |

| Venturicidin H | 20.57 | Column: C18 (9.4 × 250 mm, 5 µm)Mobile Phase: 80% CH_3OH in H_2OReference: [2] |

| Venturicidin B | 31.62 | Column: C18 (9.4 × 250 mm, 5 µm)Mobile Phase: 80% CH_3OH in H_2OReference: [2] |

| Venturicidin I | 26.36 | Column: C18 (9.4 × 250 mm, 5 µm)Mobile Phase: 80% CH_3OH in H_2OReference: [2] |

| Venturicidin J | 17.57 | Column: C18 (9.4 × 250 mm, 5 µm)Mobile Phase: 80% CH_3OH in H_2OReference: [2] |

Experimental Protocols

Protocol 1: Sample Preparation from Streptomyces Fermentation Broth

This protocol describes the extraction of irumamycin and related compounds from a liquid fermentation culture.

Materials:

-

Streptomyces fermentation broth

-

Ethyl acetate

-

Methanol

-

Cyclohexane

-

Centrifuge

-

Rotary evaporator

-

Sephadex LH-20 resin

-

Solid Phase Extraction (SPE) cartridges (LPS-500-H resin or similar)

Procedure:

-

Centrifuge the fermentation broth to separate the supernatant and mycelium.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate to dryness using a rotary evaporator to obtain a crude extract.

-

For further purification, dissolve the crude extract in a 1:1 (v/v) mixture of methanol and cyclohexane. The active compounds will partition into the methanolic phase.[1]

-

Evaporate the methanolic phase to dryness.

-

The resulting extract can be further purified by size-exclusion chromatography using Sephadex LH-20 with a mobile phase of methanol/50% chloroform.[1]

-

Alternatively, for a more targeted purification, solid-phase extraction (SPE) on a hydrophobic resin like LPS-500-H can be employed, followed by elution with methanol.[3]

-

Dissolve the final dried extract in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

Protocol 2: HPLC Analysis of Irumamycin and Related Macrolides